2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. The general synthetic route includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core The final step involves the condensation of the resulting intermediate with 2-nitrobenzaldehyde to form the desired acetohydrazide derivative .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for the development of new therapeutic agents.
Medicine: Its potential anticancer properties are being explored in preclinical studies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA, inhibiting its replication and transcription. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The sulfanyl group can interact with thiol-containing enzymes, inhibiting their activity . These interactions disrupt various cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide and 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide . Compared to these compounds, 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H18ClN5O3S |
---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18ClN5O3S/c24-18-9-3-1-8-17(18)14-28-21-12-6-4-10-19(21)26-23(28)33-15-22(30)27-25-13-16-7-2-5-11-20(16)29(31)32/h1-13H,14-15H2,(H,27,30)/b25-13+ |
InChI Key |
QXQHBAHDAZELJK-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4[N+](=O)[O-])Cl |
Origin of Product |
United States |
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